4-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-2-3-10-22-13-8-6-12(7-9-13)15(21)18-17-20-19-16(24-17)14-5-4-11-23-14/h4-9,11H,2-3,10H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMDVHARRLWXOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid or its derivative under dehydrating conditions.
Attachment of the furan ring: The furan-2-yl group can be introduced via a cyclization reaction involving a suitable precursor.
Substitution on the benzamide core: The butoxy group is introduced through an alkylation reaction using butyl bromide or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Amide Bond Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions, yielding 4-butoxybenzoic acid and the corresponding amine (5-(furan-2-yl)-1,3,4-oxadiazol-2-amine).
Mechanistic Insight :
- Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
- Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon .
Oxadiazole Ring Modifications
The 1,3,4-oxadiazole ring participates in nucleophilic substitution and cycloaddition reactions due to its electron-deficient nature.
Nucleophilic Substitution at C-2
Key Findings :
- Substituents at C-2 of the oxadiazole influence electronic properties and biological activity .
- Palladium-catalyzed cross-coupling enables direct functionalization .
Furan Ring Reactivity
The furan-2-yl group undergoes electrophilic substitution and Diels-Alder reactions.
Electrophilic Substitution
Diels-Alder Cycloaddition
| Dienophile | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 100°C, 12h | Fused bicyclic adduct | 58% |
Thermodynamic Parameters :
Butoxy Group Transformations
The butoxy chain undergoes oxidation and elimination reactions.
Oxidation to Carboxylic Acid
| Oxidizing Agent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 70°C, 3h | 4-Carboxybenzamide derivative | 80% | |
| CrO₃ | Acetone, RT, 6h | 4-Ketobutoxy intermediate | 45% |
Mechanistic Pathway :
- KMnO₄ oxidizes the terminal methyl group of the butoxy chain to a carboxylic acid via radical intermediates.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the furan and benzamide moieties.
| Conditions | Products | Quantum Yield | Source |
|---|---|---|---|
| UV (λ = 254 nm), 24h | Bridged cyclobutane derivative | 0.12 |
Spectroscopic Evidence :
Catalytic Hydrogenation
The oxadiazole and furan rings are reduced under hydrogenation conditions.
| Catalyst | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Pd/C (10% w/w) | H₂ (1 atm), EtOH, 8h | Tetrahydro-oxadiazole + Tetrahydrofuran derivatives | 90% |
Key Insight :
- Ring saturation enhances solubility but reduces aromatic conjugation.
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range (°C) | Mass Loss (%) | Proposed Decomposition Process | Source |
|---|---|---|---|
| 150–200 | 12% | Loss of butoxy chain | |
| 250–300 | 58% | Oxadiazole ring cleavage + CO₂ release |
Scientific Research Applications
Antibacterial Activity
Research has shown that compounds containing the oxadiazole ring exhibit significant antibacterial properties. For instance, a study highlighted the effectiveness of 1,3,4-oxadiazole derivatives against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound 4-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide may share similar mechanisms due to its structural characteristics.
Anticancer Properties
Benzamide derivatives have been explored for their anticancer activities. A related compound with an oxadiazole scaffold was identified as a potent inhibitor of RET kinase, which is implicated in various cancers . The potential of This compound as a therapeutic agent warrants further investigation into its efficacy against cancer cell lines.
Anti-inflammatory Effects
Compounds featuring the oxadiazole ring have shown anti-inflammatory effects in various studies. The incorporation of furan and benzamide structures may enhance these properties, suggesting that This compound could be beneficial in treating inflammatory diseases .
Pesticidal Activity
The design of novel pesticides has increasingly focused on compounds with oxadiazole and benzamide structures. A study reported that benzamides substituted with pyridine-linked 1,2,4-oxadiazole exhibited significant larvicidal and fungicidal activities . This suggests that This compound might also possess similar insecticidal properties that could be harnessed for pest control.
Fungicidal Activity
Research indicates that compounds with oxadiazole structures can effectively inhibit fungal growth. For example, certain derivatives demonstrated strong activity against Botrytis cinerea, a common plant pathogen . The potential fungicidal properties of This compound may be explored for agricultural applications.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting cellular processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 4-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide and its analogs:
Key Comparative Insights:
However, LMM11’s cyclohexyl(ethyl)sulfamoyl group confers stronger TrxR inhibition, critical for antifungal efficacy . Bulkier substituents (e.g., LMM5’s 4-methoxyphenylmethyl) reduce potency, suggesting that steric hindrance affects target binding .
Core Heterocycle Impact :
- Replacing the oxadiazole core with thiadiazole (as in ) shifts activity toward Gram-negative bacteria, highlighting the importance of heteroatom configuration in target selectivity .
Enzyme Inhibition Mechanisms :
- LMM11 and the target compound likely inhibit TrxR, a key enzyme in oxidative stress response, whereas the bromophenyl derivative () targets GSK-3β, implicating divergent therapeutic applications .
Research Findings and Implications
- Antifungal Activity : The furan-oxadiazole scaffold is critical for antifungal action, with LMM11’s sulfamoyl group providing optimal TrxR inhibition. The target compound’s butoxy group may require further optimization to match LMM11’s efficacy .
- Structural Flexibility : Modifications at the benzamide para position (e.g., chloro, methoxy, sulfamoyl) allow tuning of biological activity, enabling targeted drug development .
Biological Activity
4-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core substituted with a butoxy group and a 1,3,4-oxadiazole ring containing a furan moiety . Its unique structural components contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 325.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | 891137-07-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes such as tyrosinase, which is involved in melanin production. Studies indicate that certain derivatives of oxadiazoles can activate or inhibit this enzyme depending on their substituents .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. It has been tested against bacteria and fungi, showing promising results in inhibiting their growth .
- Anticancer Potential : Research indicates that compounds containing oxadiazole rings may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound and its derivatives:
Case Study 1: Tyrosinase Activity
A study assessed the effects of various oxadiazole derivatives on tyrosinase activity. The results indicated that compounds with a furan moiety exhibited varying degrees of activation and inhibition of the enzyme. The presence of specific substituents influenced their binding affinity and efficacy .
| Compound ID | Activation/Inhibition | Comments |
|---|---|---|
| 6a | Activation | Highest activation effect |
| 6b | Inhibition | Presence of halogens reduced activity |
| 6c | Neutral | No significant effect |
Case Study 2: Antimicrobial Testing
In vitro tests were conducted to evaluate the antimicrobial efficacy of the compound against several strains of bacteria and fungi. Results indicated that the compound showed significant inhibitory activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infections .
Case Study 3: Anticancer Activity
Research focusing on the anticancer properties revealed that the compound could induce apoptosis in human cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways and inhibition of cell proliferation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via a multi-step protocol:
Step 1 : Prepare the 1,3,4-oxadiazole core by cyclizing furan-2-carbohydrazide with a carboxylic acid derivative (e.g., 4-butoxybenzoyl chloride) using dehydrating agents like POCl₃ or H₂SO₄ under reflux .
Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC (≥95% purity, as in ).
- Critical Note : Optimize reaction time and temperature to avoid side products (e.g., over-oxidation of the furan ring) .
Q. How should structural characterization be performed to confirm the compound’s identity?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., butoxy group at C4, furan ring integration) .
- X-ray crystallography : For absolute configuration verification (SHELX software recommended for refinement ).
- HRMS : To validate molecular formula (expected [M+H]⁺: C₁₉H₂₀N₃O₄⁺ = 354.1453) .
Advanced Research Questions
Q. How do structural modifications (e.g., butoxy vs. methoxy groups) influence biological activity in oxadiazole derivatives?
- Methodology :
- SAR Study : Synthesize analogs (e.g., 4-methoxy or 4-ethoxy variants) and compare bioactivity in assays (e.g., antimicrobial IC₅₀, enzyme inhibition).
- Data Analysis : Use molecular docking (AutoDock Vina) to assess binding affinity differences in target proteins (e.g., bacterial dihydrofolate reductase) .
- Example : Replace butoxy with smaller groups to evaluate steric effects on target binding .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology :
Assay Standardization : Re-test under controlled conditions (e.g., fixed pH, temperature, and cell lines).
Impurity Analysis : Use LC-MS to identify byproducts (e.g., oxidized furan derivatives) that may interfere with activity .
Statistical Validation : Apply ANOVA to compare datasets from independent labs .
Q. What mechanistic insights exist for oxadiazole derivatives targeting antimicrobial pathways?
- Methodology :
- Enzyme Assays : Measure inhibition of bacterial DNA gyrase or fungal lanosterol demethylase .
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction in microbial cells .
- Resistance Studies : Serial passage experiments to evaluate mutation rates under sublethal compound exposure .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
